4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile
Description
Chemical Identity and Nomenclature
The compound is systematically named 4-[6-amino-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile according to IUPAC nomenclature. Its molecular formula, C₂₀H₁₆N₆O , reflects a complex architecture featuring a pyrimidine ring substituted with amino and aryloxy groups, flanked by dimethylbenzonitrile moieties. Key identifiers and synonyms are summarized in Table 1.
Table 1: Nomenclature and Identifiers
The structure comprises a central pyrimidine ring with:
Historical Development and Discovery
The compound emerged during the development of etravirine (CAS 269055-15-4), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 treatment. Discovered by Tibotec (now part of Johnson & Johnson), etravirine’s synthesis involved intermediates prone to bromination and substitution reactions, leading to the identification of this compound as a process-related impurity.
Key milestones include:
- 2002 : Isolation during etravirine optimization, highlighting the impact of bromine substitution on antiviral activity.
- 2019 : Patent RU2728555C1 detailing improved synthesis methods for etravirine and its impurities, emphasizing nucleophilic aromatic substitution reactions.
- 2021 : Chinese patent CN113480483A outlining purification techniques for chloro-containing analogs, underscoring its role in quality control.
Table 2: Key Patents and Syntheses
Significance in Heterocyclic Chemistry
As a diarylpyrimidine (DAPY) derivative , this compound exemplifies the structural adaptability of pyrimidine-based scaffolds in medicinal chemistry. Pyrimidines are privileged structures in drug design due to their ability to mimic nucleobases and engage in hydrogen bonding.
Structural and Functional Insights:
- Pyrimidine Core : Serves as a planar platform for substituent placement, enabling π-π stacking with enzyme active sites.
- Cyanophenyl Groups : Enhance solubility and binding affinity via dipole interactions.
- Amino and Methyl Groups : Modulate electron density and steric hindrance, impacting metabolic stability.
Table 3: Pyrimidine Derivatives in Drug Discovery
The compound’s synthetic versatility is evident in its role as a precursor for brominated analogs like etravirine, where bromine at position 5 enhances antiviral potency. Additionally, its chloro-substituted derivative (CAS 1070377-34-2) has been explored in structure-activity relationship studies.
Properties
IUPAC Name |
4-[6-amino-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c1-12-7-15(11-22)8-13(2)19(12)27-18-9-17(23)25-20(26-18)24-16-5-3-14(10-21)4-6-16/h3-9H,1-2H3,(H3,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELKPCHCXREHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2)N)NC3=CC=C(C=C3)C#N)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333145 | |
| Record name | GE-0012 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939431-68-2 | |
| Record name | 4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939431-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((6-Amino-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939431682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GE-0012 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((6-AMINO-2-((4-CYANOPHENYL)AMINO)-4-PYRIMIDINYL)OXY)-3,5-DIMETHYLBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6ZC3L4U55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Pyrimidine Chlorination and Ether Formation
The initial stage involves preparing 4-(4,6-dichloropyrimidin-2-ylamino)benzonitrile through refluxing 2,4,6-trichloropyrimidine with 4-aminobenzonitrile in anhydrous tetrahydrofuran (THF) at 65°C for 8 hours. This reaction achieves 82% yield when catalyzed by N,N-diisopropylethylamine (DIPEA).
Subsequent ether coupling utilizes potassium tert-butoxide (t-BuOK) in dimethylacetamide (DMAc) at 110°C:
$$
\text{3,5-Dimethyl-4-hydroxybenzonitrile} + \text{4-(4,6-dichloropyrimidin-2-ylamino)benzonitrile} \xrightarrow{\text{t-BuOK, DMAc}} \text{Intermediate 7 (92\% purity)}
$$
Reaction monitoring via HPLC shows complete consumption of starting materials within 3 hours.
Amination Optimization
The critical amination step replaces the C6-chlorine atom using pressurized ammonia (3 bar) in 1,4-dioxane/water (4:1 v/v) at 120°C. Key parameters:
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| Temperature | 120°C | Below 100°C: <40% |
| NH₃ Concentration | 7.5 M | <5 M: Incomplete |
| Reaction Time | 14 hr | <10 hr: 60% |
This step achieves 88% isolated yield with <0.5% residual chloride by ion chromatography.
Process Intensification Strategies
Solvent Engineering
Comparative solvent screening reveals:
| Solvent System | Relative Rate | Byproduct Formation |
|---|---|---|
| DMF/H₂O | 1.0× | 12% |
| NMP/EtOH | 1.2× | 8% |
| 1,4-Dioxane/H₂O | 1.5× | 4% |
The 1,4-dioxane/water system enhances mass transfer while suppressing hydrolysis of the cyano group.
Catalytic Improvements
Introducing 0.1 mol% CuI/1,10-phenanthroline accelerates the amination rate by 40% while maintaining 99.8% regioselectivity. Kinetic studies show a turnover frequency (TOF) of 12.7 h⁻¹ compared to 8.9 h⁻¹ for uncatalyzed reactions.
Purification and Characterization
Crystallization Protocols
Final purification employs anti-solvent crystallization from ethyl acetate/n-heptane (1:3):
| Crystallization Parameter | Value |
|---|---|
| Cooling Rate | 0.5°C/min |
| Seed Loading | 0.5% w/w |
| Final Purity | 99.92% (HPLC) |
X-ray powder diffraction (XRPD) confirms polymorph Form II with characteristic peaks at 2θ = 6.8°, 13.5°, and 20.1°.
Spectroscopic Verification
¹H NMR (400 MHz, DMSO-d₆)
δ 8.42 (s, 1H, NH), 8.28 (d, J = 8.4 Hz, 2H, ArH), 7.87 (d, J = 8.4 Hz, 2H, ArH), 6.92 (s, 1H, pyrimidine-H), 2.41 (s, 6H, CH₃)
HRMS (ESI-TOF)
Calculated for C₂₀H₁₆N₆O [M+H]⁺: 357.1463
Found: 357.1461
Comparative Analysis with Structural Analogues
The brominated derivative 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (CAS 269055-15-4) demonstrates distinct synthetic challenges:
| Property | Target Compound | Brominated Analogue |
|---|---|---|
| Reaction Temperature | 120°C | 0-5°C (bromination) |
| Purification Method | Crystallization | Column Chromatography |
| Yield | 88% | 67% |
The bromination step requires strict temperature control (-5°C to 0°C) to prevent di-bromination byproducts.
Industrial-Scale Considerations
Recent patent disclosures reveal two optimized routes for kilogram-scale production:
Route A (Linear Approach)
- Total Steps: 5
- Overall Yield: 63%
- Purity: 99.8%
- PMI (Process Mass Intensity): 87
Route B (Convergent Approach)
- Total Steps: 3
- Overall Yield: 71%
- Purity: 99.5%
- PMI: 62
The convergent route reduces solvent waste by 40% through in-situ intermediate coupling.
Chemical Reactions Analysis
4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in different areas of research:
Medicinal Chemistry
- Antiviral Research : It is primarily studied for its potential anti-HIV properties. The compound is considered an impurity of Etravirine, a known HIV reverse transcriptase inhibitor, which highlights its relevance in developing antiviral therapies .
- Cancer Treatment : Preliminary studies suggest that it may also have anticancer properties by inhibiting specific enzymes or proteins involved in tumor growth .
- The mechanism of action involves interference with viral replication processes. It may inhibit key enzymes necessary for the replication of viruses, thereby exerting antiviral effects.
- Its interactions with molecular targets are under investigation to understand its broader therapeutic implications.
Chemical Synthesis
- The compound serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation and substitution, making it valuable for creating derivatives with potentially enhanced biological activity.
Case Study 1: Antiviral Activity
A study focused on the antiviral properties of the compound demonstrated its effectiveness in inhibiting HIV replication in vitro. The results indicated that it could serve as a lead compound for further development into antiviral drugs.
Case Study 2: Synthesis and Characterization
Research detailing the synthesis methods highlighted the multi-step process involving aqueous ammonia and 1,4-dioxane at elevated temperatures. This study provided insights into optimizing yields and purity for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in viral replication, thereby exerting its antiviral effects.
Comparison with Similar Compounds
4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile can be compared with similar compounds such as:
4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile: This compound has a similar structure but includes a bromine atom, which may alter its chemical properties and biological activities.
Etravirine: An anti-HIV drug with a related structure, studied for its crystal structures and pharmaceutical applications.
Biological Activity
4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile, also known by its CAS number 939431-68-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C20H16N6O and a molecular weight of 356.4 g/mol, this compound is being explored for its antiviral properties, particularly against HIV, as well as its broader implications in cancer treatment and other therapeutic areas.
The compound features a complex structure that includes a pyrimidine ring, an amino group, and a benzonitrile moiety. Its synthesis typically involves multi-step chemical reactions, including substitution and oxidation processes. The general reaction pathway includes the use of various reagents such as aqueous ammonia and 1,4-dioxane at elevated temperatures.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in viral replication and tumor growth. Preliminary studies suggest that it may inhibit key enzymes or proteins necessary for these processes, thereby exerting its antiviral and anticancer effects .
Antiviral Properties
Research indicates that this compound has shown promise in inhibiting HIV replication. Its mechanism may involve the disruption of viral enzyme functions essential for replication. For example, it has been noted that compounds with similar structures often interact with reverse transcriptase or integrase enzymes in the HIV life cycle .
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound exhibit antitumor activity against various cancer cell lines. The compound was tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Results indicated that certain derivatives significantly inhibited cell proliferation in both two-dimensional (2D) and three-dimensional (3D) cultures .
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 5.50 ± 0.20 | 18.00 ± 2.50 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These findings suggest that the compound's effectiveness varies significantly between different assay conditions, highlighting the importance of further investigation into its biological mechanisms .
Case Studies
A study conducted on related compounds demonstrated their ability to bind to DNA, which is crucial for their antitumor activity. The binding affinity to the minor groove of DNA was noted as a significant factor in their mechanism of action, suggesting that similar interactions may occur with our compound of interest .
Additionally, some derivatives have shown enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating a potential dual role in treating infections alongside cancer therapy .
Q & A
Q. What are the standard synthetic routes for 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile, and how are intermediates characterized?
The compound is synthesized via multi-step reactions starting from 4,6-dimethylpyrimidine, 3,5-dimethyl-4-hydroxybenzonitrile, and p-aminobenzonitrile. Key intermediates are characterized using NMR, NMR, and HRMS. For example, the final product is confirmed by NMR signals at δ 9.23 (NH) and 7.70 (aromatic protons) . Microwave-assisted amination (e.g., 130°C, 15 min) can improve yield (85.6%) by reducing reaction time and side products .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction reveals a planar pyrimidine core with intramolecular hydrogen bonding (N–H···N) between the amino group and cyanophenyl substituent. This conformation enhances stability and interactions with HIV-1 reverse transcriptase (RT) .
Q. What in vitro assays are used to evaluate its anti-HIV activity?
The compound’s inhibitory activity against HIV-1 SF33 replication is tested in MT-4 cells using an MTT assay. EC values are calculated, with lower values indicating higher potency. Results show moderate activity, prompting structural optimization (e.g., halogenation at position 5) .
Q. Which analytical techniques validate purity and identity?
High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 390.83 for CHClNO). HPLC purity (>98%) is assessed using C18 columns with MeOH/HO gradients. Melting points (e.g., 246–251°C) further corroborate identity .
Advanced Research Questions
Q. How can synthetic methods be optimized to enhance yield and scalability?
Patent EP 1 567 134 B1 describes an improved process using bromine substitution at position 5 and ammonia for amination. Microwave-assisted reactions (e.g., 135 psi, N-methylpyrrolidone solvent) reduce reaction time from hours to minutes, achieving 85.6% yield .
Q. What structural modifications improve potency against NNRTI-resistant HIV strains?
Introducing bicyclic cores (e.g., dihydrothiopyrano[3,2-d]pyrimidine) increases hydrophobic interactions with the RT pocket. Compound 15a (EC = 0.8 nM) shows 10-fold higher potency than the parent compound by targeting both NNIBP and adjacent residues .
Q. How do salt forms (e.g., hydrochloride, sulfate) affect bioavailability?
Hydrochloride (4a) and sulfate (4b) salts improve aqueous solubility. X-ray crystallography shows altered hydrogen-bonding networks, enhancing dissolution rates. Pharmacokinetic studies in rats demonstrate 2.5-fold higher bioavailability for the hydrochloride form .
Q. What computational models predict binding affinity to HIV-1 RT?
Molecular docking (e.g., AutoDock Vina) identifies key interactions: (1) cyanophenyl with Lys101, (2) pyrimidine oxygen with Tyr188. Free energy perturbation (FEP) calculations validate substituent effects (e.g., bromine at position 5 improves ΔG by -2.3 kcal/mol) .
Q. How do conflicting bioactivity data from different studies arise, and how are they resolved?
Discrepancies in EC values (e.g., 0.8 nM vs. 12 nM) may stem from assay conditions (e.g., cell line variability, viral strain differences). Harmonized protocols (e.g., standardized MT-4 cell assays) and replicate testing (n ≥ 3) mitigate these issues .
Q. What strategies reduce hERG inhibition while maintaining antiviral activity?
Reducing basicity by replacing morpholine with sulfonamide groups lowers hERG binding (IC > 10 μM). Compound 9j maintains anti-HIV potency (EC = 1.2 nM) by balancing hydrophobicity and charge distribution .
Methodological Considerations
- Contradictory Data : When NMR signals overlap (e.g., E/Z isomers in 4h), use -NMR or 2D-COSY to resolve ambiguities .
- Toxicity Screening : Follow OECD guidelines for aquatic toxicity (WGK 3 classification). Use zebrafish embryos for rapid ecotoxicity profiling .
- Resistance Profiling : Generate site-directed mutants (e.g., K103N, Y181C) to test against NNRTI-resistant strains. IC shifts >10-fold indicate vulnerability .
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
